N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Description
N-({[(4-Fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a nicotinamide derivative featuring a 4-fluorobenzyloxyimino group at the N-position, a 4-fluorophenoxy substituent at the 2-position, and a 4-methoxy group on the pyridine ring. This compound shares structural motifs with several pharmacologically relevant molecules, including kinase inhibitors and enzyme modulators. Its molecular weight is estimated to be ~395.39 g/mol, based on the closely related analog N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide (CAS 341966-66-3, MW 395.39) .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(E)-(4-fluorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c1-28-18-10-11-24-21(30-17-8-6-16(23)7-9-17)19(18)20(27)25-13-26-29-12-14-2-4-15(22)5-3-14/h2-11,13H,12H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMDCMYSXDOFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The starting material, 2-chloro-4-methoxynicotinamide, is prepared through chlorination and subsequent methoxylation of nicotinamide.
Substitution with Fluorophenoxy Group: The 2-chloro-4-methoxynicotinamide undergoes nucleophilic aromatic substitution with 4-fluorophenol to introduce the fluorophenoxy group.
Formation of the Oximino Group: The intermediate is then reacted with hydroxylamine to form the oximino group.
Introduction of the Fluorobenzyl Group: Finally, the compound is treated with 4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oximino groups.
Reduction: Reduction reactions may target the oximino group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving nicotinamide adenine dinucleotide (NAD) analogs. Its fluorinated groups can enhance binding affinity and specificity.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain diseases, such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, owing to its fluorinated aromatic rings.
Mechanism of Action
The mechanism by which N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance binding through hydrophobic interactions and hydrogen bonding. The nicotinamide core may mimic natural substrates, allowing the compound to inhibit or modulate enzyme activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound’s nicotinamide core differentiates it from sulfonamides (e.g., compounds in ) and pyrrolidine carboxamides (e.g., XLS541 in ). However, shared substituents like the 4-fluorophenoxy and 4-methoxy groups enable comparisons with analogs across diverse scaffolds.
Table 1: Key Structural Features of Analogous Compounds
Impact of Fluorine Substitution
- 4-Fluorobenzyl vs.
- 4-Fluorophenoxy vs. Methoxyphenoxy: Compounds with 4-methoxyphenoxy (e.g., CAS 1439936-60-3 in ) exhibit increased lipophilicity, whereas the 4-fluorophenoxy group balances polarity and metabolic resistance .
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity: The 4-fluorobenzyl and 4-fluorophenoxy groups enhance membrane permeability compared to non-fluorinated analogs (e.g., benzyl or phenoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
